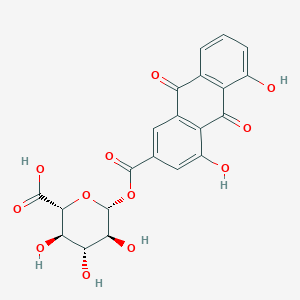
1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as 1,8-Dihydroxy-9,10-dihydroanthracene, involves methylation, reduction (using zinc/acetic acid, sodium/ethanol), and demethylation processes from 1,8-dihydroxy-9,10-anthraquinone, with the total yield being 37% (Shi-jun Zheng, 2005). Additionally, the synthesis of glucuronic esters involves catalytic debenzylated transitions to 1-O-acyl-D-glucopyranuronic acids (D. Keglević, N. Pravdic, J. Tomašić, 1968), suggesting a complex synthetic route for our target compound.
Molecular Structure Analysis
The molecular structure of related dihydroanthracene derivatives reveals a transoid conformation, suggesting potential steric and electronic effects relevant to the synthesis and reactivity of our target compound. The crystal structure analysis of such derivatives provides insights into the molecular arrangements and interactions at play (Shi-jun Zheng, 2005).
Chemical Reactions and Properties
Carboxylic and hydroxamic acids based on dihydroxy anthracenone derivatives have shown enzyme inhibitory and antiproliferative activity, indicating the potential chemical reactivity and biological activity of compounds within this class. Such studies offer a foundation for exploring the reactions and properties of our compound (K. Müller, H. Prinz, 1997).
Physical Properties Analysis
The analysis of physical properties is crucial for understanding the behavior of our compound under various conditions. While specific data on our compound are not available, studies on related compounds, such as anthracenones and dihydroanthracene derivatives, can provide insights into solubility, stability, and crystallinity, which are essential for practical applications (P. Sims, 1971).
Chemical Properties Analysis
The chemical properties of our compound, inferred from studies on similar structures, reveal a potential for diverse reactivities, such as oxygenation reactions with dioxygen via selective radical coupling, highlighting the compound's potential as a reactant in synthetic chemistry and material science (Hiroaki Kotani, K. Ohkubo, S. Fukuzumi, 2004). The synthesis routes and functional group modifications outlined in these studies provide a framework for further exploration of our compound's chemical properties.
科学的研究の応用
Plant Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments with a structure based on betalamic acid, which could resemble the complex structure of the specified compound. These pigments, found in Caryophyllales, serve as chemosystematic markers and possess various biological activities. Betalains have been studied for their biosynthesis, which starts with tyrosine hydroxylation, and their potential in increasing pigment production for commercial applications. Their consumption is safe and contributes to health, suggesting potential research applications in nutrition and pharmacology (Khan & Giridhar, 2015).
Sargassum Fusiforme Polysaccharides
Sargassum fusiforme polysaccharides, which include complex sugars similar in complexity to the specified compound, have been found to possess a variety of pharmacological activities. These activities include antioxidant, anti-tumor, immune-promoting, and anti-aging effects. The research suggests a foundation for exploring the biomedical applications of complex polysaccharides and their derivatives in medical research (Zhang et al., 2020).
Oxygenated Polycyclic Aromatic Hydrocarbons in Food
The study on oxygenated polycyclic aromatic hydrocarbons (OPAHs), compounds with polycyclic structures that might share reactivity traits with the specified compound, discusses their toxicity, occurrence, and potential sources in food. The research emphasizes the importance of understanding the chemical properties and biological effects of complex organic compounds for evaluating and reducing health risks associated with food consumption (Ma & Wu, 2022).
Pyrolysis of Polysaccharides
Research on the pyrolysis of polysaccharides provides insights into the thermal decomposition of complex carbohydrates, which could relate to the thermal stability and decomposition pathways of the specified compound. This study may offer a basis for understanding the behavior of complex organic compounds under high temperatures, relevant in materials science and energy production (Ponder & Richards, 1994).
特性
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30)/t15-,16-,17+,18-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQBZPCZQHNKI-ZIKOTGLESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858374 |
Source


|
| Record name | 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |
CAS RN |
190605-03-9 |
Source


|
| Record name | 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/no-structure.png)
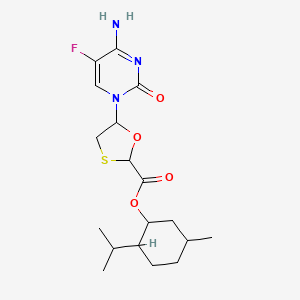
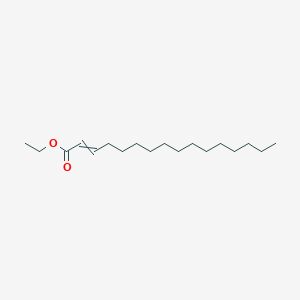
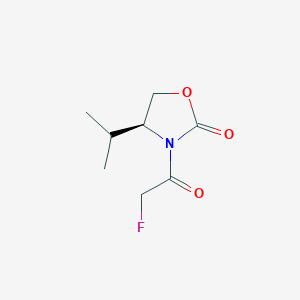
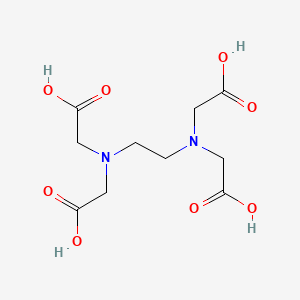
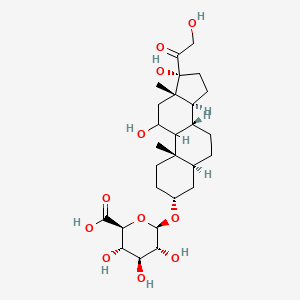
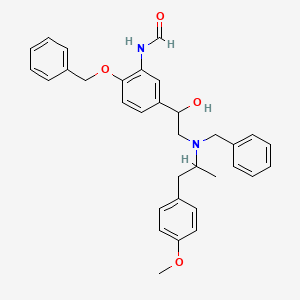
![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)
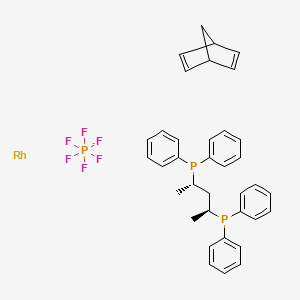
![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)